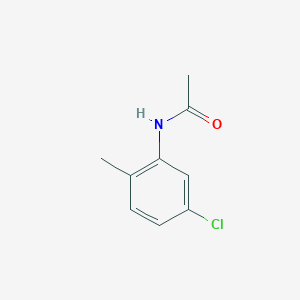
4-(Methylthio)benzaldehyde
Overview
Description
“4-(Methylthio)benzaldehyde” is a chemical compound with the molecular formula C8H8OS . It is also known by other names such as “p-(Methylthio)benzaldehyde” and "p-Methylmercaptobenzaldehyde" . This compound is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-(Methylthio)benzaldehyde” were not found in the search results, it is known that this compound can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of “4-(Methylthio)benzaldehyde” can be represented by the InChI string: InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 . The molecular weight of this compound is 152.21 g/mol .
Physical And Chemical Properties Analysis
“4-(Methylthio)benzaldehyde” is a clear yellow liquid . It has a refractive index of 1.646 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) . The boiling point of this compound is 86-90 °C/1 mmHg (lit.) .
Scientific Research Applications
Synthesis of Schiff Bases
4-(Methylthio)benzaldehyde is used in the synthesis of Schiff bases . Schiff bases of 4-(Methylthio)benzaldehyde derivatives were synthesized by the reaction of 4-(Methylthio)benzaldehyde with various amines .
Antibacterial Activity
The synthesized Schiff bases of 4-(Methylthio)benzaldehyde were evaluated for their in vitro antibacterial activity against clinically isolated strains i.e., E. Coli, P. Fluorescence, M. Luteus and B. Subtilis .
Antioxidant Activity
These compounds were also screened for their antioxidant activity by 2,2-diphenyl-1-picryl-hydrazyl (DPPH•) and ferrous ion chelating assay (Fe2+) methods . All the compounds showed antioxidant activity, where compound 3b was the best radical scavenger and Fe2+ ion scavenger .
Cytotoxicity Studies
The cytotoxicity assay was performed by tryphan blue dye exclusion method . Among these derivatives, 3b and 3h had the strongest activity against human peripheral lymphocytes .
Synthesis of Sulfur-Containing Terpyridine Ligands
4-(Methylthio)benzaldehyde can be used for the synthesis of sulfur-containing terpyridine ligands .
Synthesis of Pyrrole Derivatives
It is the intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
Mechanism of Action
Target of Action
4-(Methylthio)benzaldehyde is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is a key component in the formation of Schiff bases , which are known to exhibit a wide range of biological activities.
Mode of Action
The mode of action of 4-(Methylthio)benzaldehyde is largely dependent on the compounds it is used to synthesize. For instance, in the synthesis of Schiff bases, 4-(Methylthio)benzaldehyde reacts with various amines to form new compounds . The resulting Schiff bases can interact with biological targets in different ways, depending on their structure.
Biochemical Pathways
The specific biochemical pathways affected by 4-(Methylthio)benzaldehyde and its derivatives can vary widely. Schiff bases of 4-(methylthio)benzaldehyde have been shown to possess antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
The results of 4-(Methylthio)benzaldehyde’s action are largely seen through the activities of the compounds it helps synthesize. For example, Schiff bases of 4-(Methylthio)benzaldehyde have demonstrated antibacterial, antioxidant, and cytotoxic activities . Some derivatives have shown strong activity against human peripheral lymphocytes .
Action Environment
The action of 4-(Methylthio)benzaldehyde can be influenced by various environmental factors. For instance, the synthesis of Schiff bases requires specific conditions, such as the presence of methanol and a certain temperature . Additionally, the stability and efficacy of the resulting compounds can be affected by factors such as pH, temperature, and the presence of other chemicals.
properties
IUPAC Name |
4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYABWJVXXOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033047 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzaldehyde | |
CAS RN |
3446-89-7 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 4-(Methylthio)benzaldehyde in scientific research?
A1: 4-(Methylthio)benzaldehyde serves as a versatile building block in organic synthesis, particularly for creating various derivatives like Schiff bases, thiazolidin-4-ones, and acridine-1,8-diones. These derivatives exhibit diverse biological activities, making them attractive targets for drug discovery research. For example, Schiff bases derived from 4-(Methylthio)benzaldehyde have shown antibacterial [], antioxidant [], and cytotoxic [, ] properties. Additionally, it is used in material science, such as developing nonlinear optical crystals [].
Q2: How is 4-(Methylthio)benzaldehyde characterized structurally?
A2: 4-(Methylthio)benzaldehyde can be characterized using various spectroscopic techniques:
- Spectroscopy:
- 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ]
- FT-IR: Helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern. [, , ]
- UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. [, ]
Q3: Is there evidence of using 4-(Methylthio)benzaldehyde in developing analytical sensors?
A3: Yes, researchers have successfully synthesized organosilatranes functionalized with Schiff bases derived from 4-(Methylthio)benzaldehyde []. These compounds displayed high selectivity and sensitivity for detecting Zirconium (IV) ions in solution using UV-Visible absorption methods. This highlights the potential of 4-(Methylthio)benzaldehyde derivatives in developing novel chemical sensors.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of 4-(Methylthio)benzaldehyde derivatives?
A4: Several studies have investigated the impact of structural modifications on the biological activity of 4-(Methylthio)benzaldehyde derivatives. For instance, research on thiazolidin-4-ones [] and acridine-1,8-diones [] derived from this compound showed that the substituent on the phenyl ring significantly influences their anti-inflammatory and antidiabetic activities. This suggests that specific structural modifications can be implemented to optimize the desired biological activity of these compounds.
Q5: What in vitro models have been used to assess the biological activity of 4-(Methylthio)benzaldehyde derivatives?
A5: Researchers have employed various in vitro models to evaluate the biological activity of 4-(Methylthio)benzaldehyde derivatives. Some examples include:* Antibacterial activity: Evaluation against clinically isolated strains like E. coli, P. fluorescence, M. luteus, and B. subtilis [].* Antioxidant activity: Assessed using DPPH• and ferrous ion chelating (Fe2+) assays [].* Cytotoxicity: Determined using the trypan blue dye exclusion method against human peripheral lymphocytes [] and the MTT assay on human keratinocyte cell lines like EpiDerm™ SIT, LabCyte EPI-24, and KeraSkin™-VM [].
Q6: Has 4-(Methylthio)benzaldehyde been investigated for its potential in treating inflammatory conditions?
A6: Yes, studies have demonstrated the anti-inflammatory potential of 4-(Methylthio)benzaldehyde derivatives. For example, S-methylphenyl substituted acridine-1,8-diones synthesized from 4-(Methylthio)benzaldehyde exhibited excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac []. This finding highlights the potential of exploring 4-(Methylthio)benzaldehyde derivatives further for developing novel anti-inflammatory therapies.
Q7: Are there computational studies on 4-(Methylthio)benzaldehyde derivatives?
A7: Computational chemistry techniques, including molecular docking, have been employed to study 4-(Methylthio)benzaldehyde derivatives []. For instance, researchers docked a Schiff base functionalized organosilatrane, synthesized from 4-(Methylthio)benzaldehyde, against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a strong binding affinity, suggesting the potential of this compound as a COX-2 inhibitor and supporting its anti-inflammatory properties.
Q8: What methods are commonly used for synthesizing 4-(Methylthio)benzaldehyde?
A9: One method for synthesizing 4-(Methylthio)benzaldehyde involves using a SZTA catalyst (synthesized from TiCl4, ZrOCl2•8H2O, aqueous ammonia, ammonium metavanadate, and (NH4)2SO4) and thioanisole under high pressure with CO []. This method offers a potential route for large-scale production of 4-(Methylthio)benzaldehyde.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)







![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)


